

In-Depth Technical Guide: 1,5-Difluoro-3-methoxy-2-nitrobenzene

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Compound of Interest

Compound Name: 1,5-Difluoro-3-methoxy-2-nitrobenzene

Cat. No.: B1311212

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Difluoro-3-methoxy-2-nitrobenzene is a halogenated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a nitro group, and an electron-donating methoxy group, creates a distinct electronic environment that lends itself to a variety of chemical transformations. This guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physical and chemical characteristics of **1,5-Difluoro-3-methoxy-2-nitrobenzene** are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

Table 1: Physical and Chemical Properties of **1,5-Difluoro-3-methoxy-2-nitrobenzene**

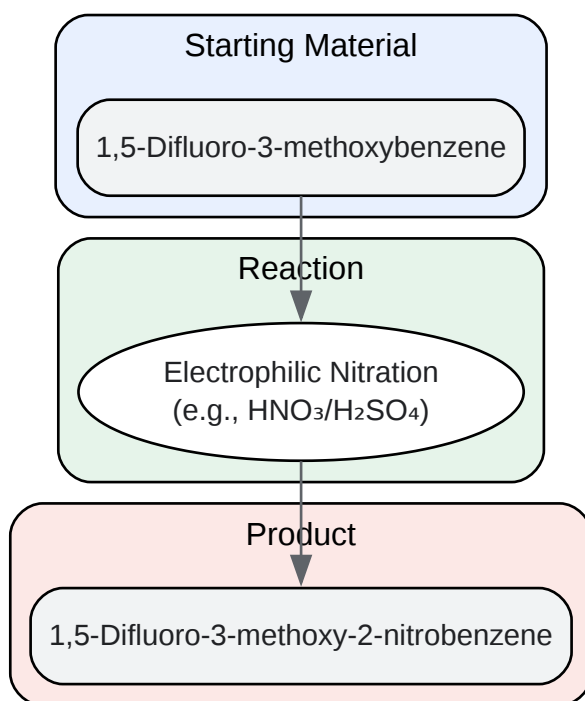
Property	Value
CAS Number	66684-61-5[1][2]
Molecular Formula	C ₇ H ₅ F ₂ NO ₃ [1][3]
Molecular Weight	189.12 g/mol [1][3][4]
Melting Point	60 °C[4]
Boiling Point	~238 °C[5]
Density	~1.4 g/cm ³
Solubility	Low solubility in water; Soluble in common organic solvents such as ethanol, ether, and benzene.[6][7]

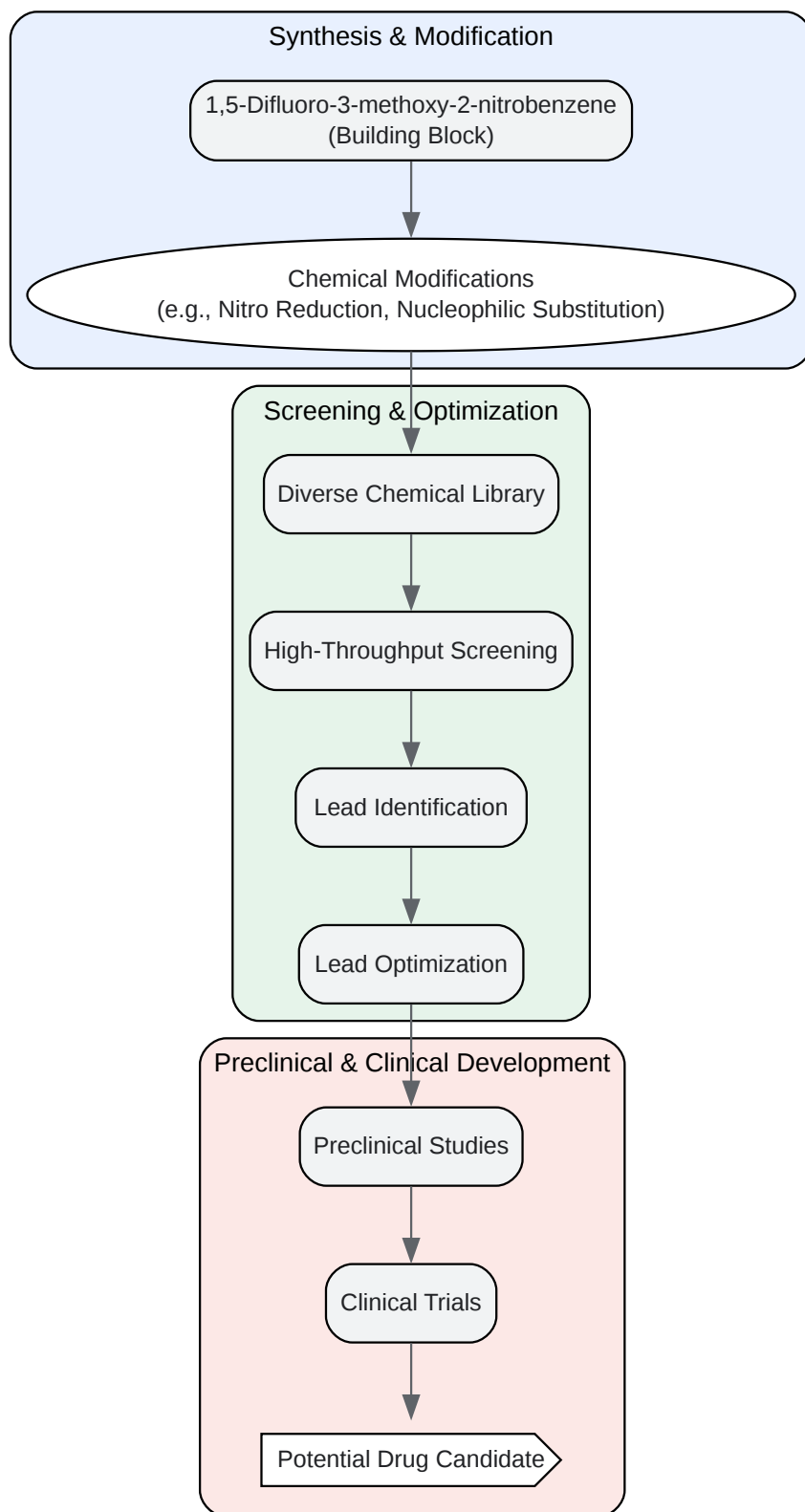
Synthesis and Reactivity

The primary synthetic route to **1,5-Difluoro-3-methoxy-2-nitrobenzene** is through the electrophilic nitration of 1,5-difluoro-3-methoxybenzene. The electron-donating methoxy group directs the nitration to the ortho and para positions. Due to steric hindrance from the methoxy group and the adjacent fluorine atom, the major product is the desired 2-nitro isomer.

The reactivity of the molecule is largely dictated by its functional groups. The nitro group can be reduced to an amine, providing a handle for further functionalization. The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of nucleophiles.

Logical Workflow for Synthesis





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